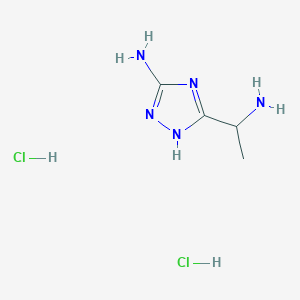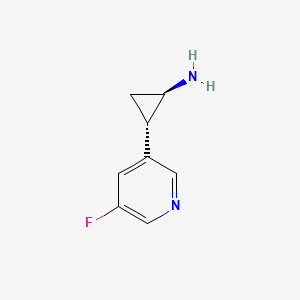
(R)-2-(4-chloro-3-nitrophenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-chloro-3-nitrophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a chlorine atom and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
-
Epoxidation of Alkenes: : One common method to synthesize ®-2-(4-chloro-3-nitrophenyl)oxirane involves the epoxidation of an alkene precursor. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high stereoselectivity.
-
Halogenation and Nitration: : Another approach involves the halogenation and nitration of a phenyl ring followed by epoxidation. For instance, starting from a phenyl ring, chlorination can be performed using chlorine gas or sodium hypochlorite, followed by nitration using a mixture of concentrated nitric and sulfuric acids. The resulting intermediate can then be subjected to epoxidation.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-chloro-3-nitrophenyl)oxirane may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the epoxidation process, providing higher yields and selectivity.
化学反应分析
Types of Reactions
-
Oxidation: : ®-2-(4-chloro-3-nitrophenyl)oxirane can undergo oxidation reactions, leading to the formation of diols or other oxidized products. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
-
Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
-
Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives. This reaction typically requires a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, room temperature to mild heating.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, room temperature to mild heating.
Substitution: Amines or thiols, sodium hydroxide or potassium carbonate, room temperature to mild heating.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, ®-2-(4-chloro-3-nitrophenyl)oxirane serves as a valuable intermediate for the preparation of more complex molecules
Biology
The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases. These enzymes catalyze the hydrolysis of epoxides to diols, and studying their activity with ®-2-(4-chloro-3-nitrophenyl)oxirane can provide insights into their mechanisms and potential inhibitors.
Medicine
In medicinal chemistry, derivatives of ®-2-(4-chloro-3-nitrophenyl)oxirane may exhibit biological activity, such as antimicrobial or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
The compound can be used in the production of polymers and resins, where its epoxide group can undergo polymerization reactions. This makes it useful in the manufacture of coatings, adhesives, and other materials.
相似化合物的比较
Similar Compounds
®-2-(4-bromo-3-nitrophenyl)oxirane: Similar structure with a bromine atom instead of chlorine.
®-2-(4-chloro-3-methylphenyl)oxirane: Similar structure with a methyl group instead of a nitro group.
®-2-(4-chloro-3-nitrophenyl)propane: Similar structure with a propane chain instead of an oxirane ring.
Uniqueness
®-2-(4-chloro-3-nitrophenyl)oxirane is unique due to the combination of its epoxide ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
属性
分子式 |
C8H6ClNO3 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC 名称 |
(2R)-2-(4-chloro-3-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-6-2-1-5(8-4-13-8)3-7(6)10(11)12/h1-3,8H,4H2/t8-/m0/s1 |
InChI 键 |
QTCXBIQITGJONH-QMMMGPOBSA-N |
手性 SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



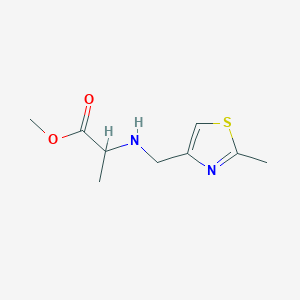


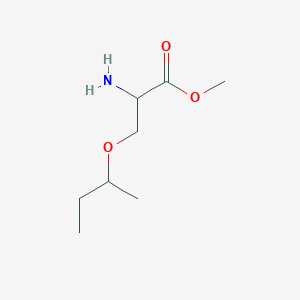
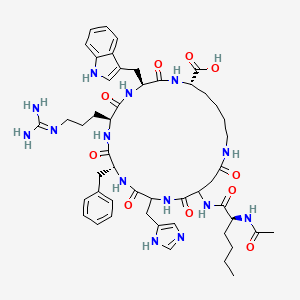
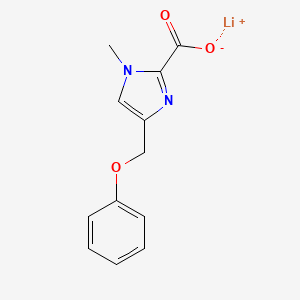

![4-[2-(Propan-2-yl)phenyl]butanal](/img/no-structure.png)
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
